Technical Guide: 8-Mercapto-1-octanol (CAS 33065-54-2)
Technical Guide: 8-Mercapto-1-octanol (CAS 33065-54-2)
This in-depth technical guide details the properties, synthesis, and applications of 8-Mercapto-1-octanol (M8O), tailored for researchers in surface chemistry and biosensor development.
High-Purity Surface Modification & Self-Assembled Monolayers
Executive Summary
8-Mercapto-1-octanol (M8O) is a bifunctional organosulfur compound consisting of an 8-carbon alkyl chain terminated by a thiol (-SH) group at one end and a hydroxyl (-OH) group at the other. It is a critical reagent in nanotechnology and electrochemical sensing, primarily used to form Self-Assembled Monolayers (SAMs) on gold surfaces.
Compared to its shorter analog, 6-mercapto-1-hexanol (MCH), M8O offers a superior balance between monolayer ordering (due to increased Van der Waals interactions) and electron tunneling efficiency . It is widely employed as a "spacer" molecule in DNA/aptamer biosensors to orient bioreceptors upright and passivate the electrode surface against non-specific binding.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 33065-54-2 |
| IUPAC Name | 8-Sulfanyloctan-1-ol |
| Molecular Formula | |
| Molecular Weight | 162.30 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Density | 0.930 g/mL (at 25 °C) |
| Refractive Index | |
| Solubility | Soluble in Ethanol, Methanol, Acetonitrile; Slightly soluble in water |
| Acidity (pKa) | ~10.5 (Thiol group) |
| Storage | -20°C, Inert atmosphere (Argon/Nitrogen) to prevent oxidation to disulfides |
Mechanistic Foundation: The Physics of M8O SAMs
Thiol-Gold Chemisorption
The formation of M8O SAMs is driven by the strong affinity of sulfur for gold (
Chain Length & Ordering (The "Odd-Even" Effect)
M8O possesses an 8-carbon alkyl chain. In SAMs, longer chains stabilize the monolayer through lateral Van der Waals (VdW) forces.
-
Vs. MCH (C6): M8O (C8) exhibits higher crystalline order and fewer pinhole defects than MCH. The intermolecular VdW energy increases by ~1-1.5 kcal/mol per methylene (
) unit. -
Tunneling Barrier: The electron transfer rate (
) through the SAM decays exponentially with chain length ( ): Where (tunneling decay coefficient) is . M8O creates a thicker dielectric barrier than MCH, reducing background current in electrochemical measurements, which improves the signal-to-noise ratio for impedance-based sensors.
Hydroxyl Termination
The terminal -OH group renders the SAM surface hydrophilic (Water Contact Angle
-
Biocompatibility: Mimics the aqueous environment, preventing protein denaturation.
-
Anti-Fouling: Forms a hydration layer that resists non-specific adsorption of hydrophobic proteins.
Figure 1: Kinetic stages of M8O SAM formation. The C8 chain length is critical during the 'Self-Organization' phase to maximize Van der Waals locking and minimize defects.
Synthesis Strategy
While M8O is commercially available, high-purity synthesis is often required for precision electronics. The standard route proceeds via 8-bromo-1-octanol .[2]
Step 1: Precursor Synthesis (8-Bromo-1-octanol)[3][8]
-
Reactants: 1,8-Octanediol + 48% HBr.[2]
-
Solvent: Toluene (with Dean-Stark trap).[2]
-
Conditions: Reflux for 8 hours.
-
Mechanism: Nucleophilic substitution where one hydroxyl is selectively substituted by bromine.
-
Yield: ~95% (Quantitative).
Step 2: Thiolation (The Thiourea Method)
Direct displacement with NaSH can lead to disulfides. The thiourea method is preferred for high purity.
-
Reaction: 8-Bromo-1-octanol + Thiourea
S-Alkylisothiouronium Salt. -
Hydrolysis: Add NaOH (aq) and reflux to cleave the salt.
-
Workup: Acidify with dilute HCl, extract with Dichloromethane (DCM), and distill under reduced pressure.
Applications in Surface Engineering
Electrochemical Biosensors (The "Backfilling" Technique)
In DNA or Aptamer sensors, the probe molecules are often immobilized first. However, they can lie flat on the gold surface, inhibiting target binding.
-
Role of M8O: M8O is introduced after probe immobilization. It fills the gaps between probes, displacing non-specific weak interactions.
-
Result: Probes are forced into an upright orientation, and the gold surface is electrically insulated, forcing electron transfer to occur only via the specific redox-reporter mechanism.
Impedimetric Sensors (EIS)
M8O is ideal for Electrochemical Impedance Spectroscopy (EIS). Its C8 chain provides a sufficiently high charge transfer resistance (
Experimental Protocols
Protocol A: Preparation of M8O SAM on Gold Electrode
Materials:
-
Polycrystalline Gold Electrode (cleaned).[3]
-
8-Mercapto-1-octanol (Sigma/Merck or equivalent).
-
Absolute Ethanol (HPLC Grade).
-
Nitrogen/Argon gas.
Workflow:
-
Electrode Cleaning (Critical):
-
Polish with 0.05
Alumina slurry. Sonicate in water (5 min). -
Electrochemical Cleaning: Cycle in 0.5 M
(-0.2V to +1.5V vs Ag/AgCl) until stable gold oxide reduction peak is observed.
-
-
Solution Preparation:
-
Prepare a 1.0 mM solution of M8O in absolute ethanol. (e.g.,
M8O in EtOH). -
Note: Prepare fresh to avoid disulfide formation.
-
-
Incubation:
-
Immerse the clean gold electrode in the M8O solution.
-
Time: 12 to 24 hours at Room Temperature (Dark).
-
Why 24h? While adsorption is fast (<1 min), the reorganization into a crystalline C8 lattice takes hours.
-
-
Rinsing:
Protocol B: Electrochemical Characterization (Validation)
Technique: Cyclic Voltammetry (CV) with Redox Probe.
-
Electrolyte: 5 mM
in 0.1 M KCl. -
Scan Rate: 100 mV/s.
-
Expected Result:
-
Bare Gold: Distinct reversible redox peaks (
). -
M8O SAM: almost complete suppression of redox peaks. The Faradaic current should drop by >95%, indicating a pinhole-free insulating layer.
-
Figure 2: Quality Control Workflow for M8O SAM preparation. The blocking of redox current is the primary metric for successful monolayer formation.
Safety & Handling
-
Hazards: M8O is classified as Acute Tox. 4 (Oral) and causes Serious Eye Damage (Cat 1) .
-
Odor: Like all thiols, it has a pungent, skunk-like odor. Always handle in a fume hood.
-
Oxidation: Thiols oxidize to disulfides in air. Store the neat liquid at -20°C. If the liquid turns cloudy or precipitates, it has likely oxidized and should be redistilled or discarded.
References
-
Sigma-Aldrich. 8-Mercapto-1-octanol Product Specification & Safety Data Sheet.Link
-
PubChem. Compound Summary: 8-Mercapto-1-octanol (CID 11041028). National Library of Medicine. Link
-
BenchChem. Technical Guide to Mercapto-Alcohols and SAM Formation.Link
- Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. (Standard Reference for SAM Mechanisms).
-
ChemicalBook. Synthesis of 8-bromo-1-octanol from 1,8-octanediol.Link
